molecular formula C11H13NO3 B6274532 ethyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate CAS No. 1547460-60-5

ethyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate

Cat. No.: B6274532
CAS No.: 1547460-60-5
M. Wt: 207.2
InChI Key:
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Description

Ethyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate is an organic compound characterized by the presence of a pyrrole ring substituted with a formyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ethyl (2E)-3-(5-carboxy-1-methyl-1H-pyrrol-2-yl)prop-2-enoate.

    Reduction: Ethyl (2E)-3-(5-hydroxymethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate.

    Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Ethyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrrole ring may also interact with biological membranes and receptors, influencing cellular processes.

Comparison with Similar Compounds

Ethyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl (2E)-3-(5-formyl-1H-pyrrol-2-yl)prop-2-enoate: Lacks the methyl group on the pyrrole ring, which may affect its reactivity and biological activity.

    Ethyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)but-2-enoate: Has an additional carbon in the alkenoate chain, potentially altering its chemical properties and applications.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

1547460-60-5

Molecular Formula

C11H13NO3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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